molecular formula C18H17FN4O2 B2925059 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide CAS No. 1903164-78-2

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide

Cat. No. B2925059
CAS RN: 1903164-78-2
M. Wt: 340.358
InChI Key: NAXKGVSMKXNDRW-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide” is a benzamide derivative with a triazine ring structure. The triazine ring is a six-membered aromatic ring, one of the three isomeric forms of diazine . The presence of a fluoro group and an oxo group could potentially influence the compound’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the triazine ring, the fluoro group, and the benzamide moiety. These groups could potentially influence the compound’s shape, spatial orientation, and electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazine ring and the fluoro group. For instance, the triazine ring is a synthetically important molecular platform for a variety of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the fluoro group could potentially influence the compound’s reactivity, polarity, and hydrogen bonding capabilities .

Scientific Research Applications

Alzheimer’s Disease Research

This compound has been identified as a potential anti-Alzheimer agent . It exhibits excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), which are enzymes associated with the progression of Alzheimer’s disease . The inhibition of these enzymes can potentially reduce the degradation of the neurotransmitter acetylcholine, which is crucial for memory and cognitive functions.

Neuroprotective Studies

The derivatives of this compound have shown significant neuroprotective activity against oxidative stress-induced cell damage . This is particularly relevant for neurodegenerative disorders where oxidative stress plays a key role in neuronal damage.

Molecular Modeling and Dynamics

The compound’s derivatives have been used in molecular modeling and dynamic studies to understand their interaction with biological targets . These studies help in predicting the behavior of these compounds in biological systems, which is essential for drug design and development.

Photoactive Material Development

Although not directly related to the exact compound , similar structures with fluoroazobenzene groups have been explored for their photoactive properties . These materials are promising for applications such as advanced sensors, drug delivery, data storage, and molecular switches.

Insecticidal Activity

Compounds with similar fluoro-substituted structures have been synthesized and evaluated for their insecticidal activities . The presence of the fluoro group can significantly affect the biological activity of these compounds, making them potential candidates for pest control.

Bioconjugation and Biomolecule Immobilization

Fluoro-substituted azides, which share structural similarities with the compound , have been utilized for biomolecule immobilization and bioconjugation . These applications are crucial in the development of biosensors and targeted drug delivery systems.

Future Directions

The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential as a DAAO inhibitor or its use in other chemical transformations .

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound exhibits a mixed-type inhibition mode, meaning it can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance neuronal communication, which could potentially improve cognitive function. Some of the compounds in this family have shown significant neuroprotective activity against H2O2-induced oxidative stress .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-11-3-4-12(2)14(9-11)17(24)20-7-8-23-18(25)15-10-13(19)5-6-16(15)21-22-23/h3-6,9-10H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXKGVSMKXNDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide

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